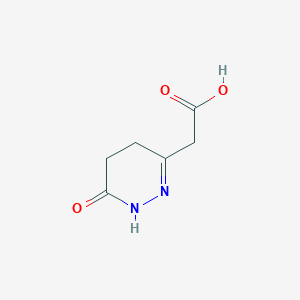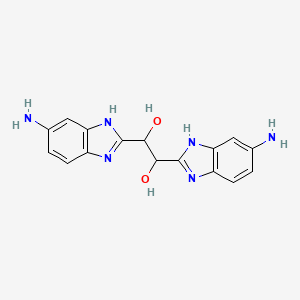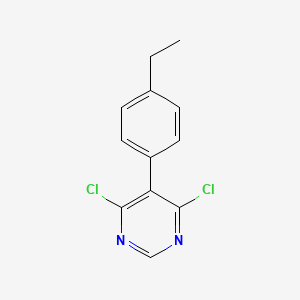
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-ethylphenyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as dichloroethane.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, ensures that the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents under mild conditions
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Coupling Reactions: Products include biaryl pyrimidines, which are valuable intermediates in pharmaceutical synthesis
Applications De Recherche Scientifique
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents
Agrochemicals: It is used in the development of fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-5-bromopyrimidine
Comparison: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Propriétés
Formule moléculaire |
C12H10Cl2N2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
4,6-dichloro-5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)10-11(13)15-7-16-12(10)14/h3-7H,2H2,1H3 |
Clé InChI |
VDCJHSGLCDHLTK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)




![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
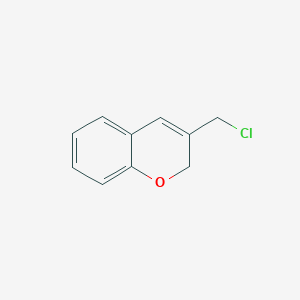
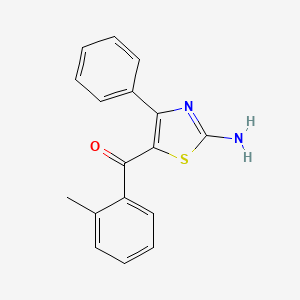
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
